Pentazocine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le Chlorhydrate de Pentazocine est un analgésique opioïde synthétique utilisé pour traiter les douleurs modérées à sévères. Il est connu pour ses propriétés d'agoniste-antagoniste mixtes, agissant sur les récepteurs kappa et sigma des opioïdes tout en ayant un effet antagoniste faible sur les récepteurs mu des opioïdes . Ce composé est commercialisé sous le nom de marque Talwin .

Méthodes De Préparation

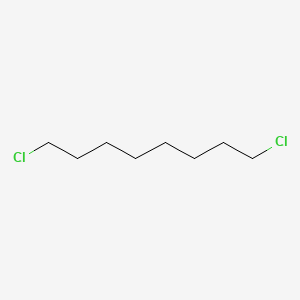

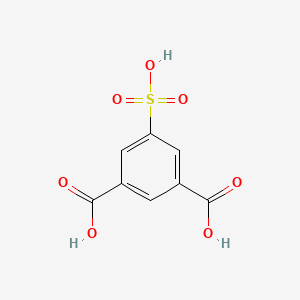

Voies de Synthèse et Conditions de Réaction : La synthèse du Chlorhydrate de Pentazocine implique plusieurs étapes, en partant de la structure benzomorphane de base. Les étapes clés incluent :

Formation du Noyau Benzomorphane : Cela implique la cyclisation de précurseurs appropriés pour former le squelette benzomorphane.

Fonctionnalisation : Introduction de groupes fonctionnels tels que les groupes hydroxyle et méthyle pour obtenir les propriétés pharmacologiques souhaitées.

Formation du Chlorhydrate : L'étape finale consiste à convertir la base libre en sa forme de sel chlorhydrate pour une meilleure stabilité et solubilité.

Méthodes de Production Industrielle : La production industrielle du Chlorhydrate de Pentazocine implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend :

Traitement par Lots : Utilisation de réacteurs par lots pour une synthèse contrôlée.

Purification : Utilisation de techniques telles que la cristallisation et la chromatographie pour purifier le produit final.

Contrôle Qualité : Assurer que le produit répond aux normes pharmaceutiques strictes par des tests rigoureux.

Analyse Des Réactions Chimiques

Types de Réactions : Le Chlorhydrate de Pentazocine subit diverses réactions chimiques, notamment :

Oxydation : Peut être oxydé dans des conditions spécifiques pour former des cétones correspondantes ou d'autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent le convertir en ses alcools ou amines correspondants.

Substitution : Les réactions de substitution nucléophile peuvent introduire différents groupes fonctionnels dans la molécule.

Réactifs et Conditions Courants :

Agents oxydants : Tels que le permanganate de potassium ou le trioxyde de chrome.

Agents réducteurs : Y compris l'hydrure de lithium aluminium ou le borohydrure de sodium.

Nucléophiles : Tels que les halogénures ou les amines pour les réactions de substitution.

Principaux Produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones, tandis que la réduction peut produire des alcools .

4. Applications de la Recherche Scientifique

Le Chlorhydrate de Pentazocine a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé de référence en chimie analytique pour étudier les interactions avec les récepteurs des opioïdes.

Biologie : Employé dans la recherche sur les mécanismes de la douleur et la fonction des récepteurs des opioïdes.

Médecine : Enquête sur son potentiel dans le traitement de diverses affections douloureuses et sur ses effets sur le système nerveux central.

Industrie : Utilisé dans le développement de nouveaux médicaments analgésiques et de formulations

5. Mécanisme d'Action

Le Chlorhydrate de Pentazocine exerce ses effets en se liant aux récepteurs des opioïdes dans le système nerveux central. Il agit comme un agoniste sur les récepteurs kappa et sigma, produisant des effets analgésiques, tandis que son action antagoniste faible sur les récepteurs mu permet d'atténuer certains des effets secondaires typiques des opioïdes . Le composé inhibe les voies ascendantes de la douleur, modifiant la perception et la réponse à la douleur .

Composés Similaires :

Morphine : Un puissant agoniste des opioïdes avec une grande efficacité mais des effets secondaires importants.

Naloxone : Un antagoniste des opioïdes utilisé pour inverser le surdosage aux opioïdes.

Buprénorphine : Un agoniste partiel sur les récepteurs mu avec un effet plafond similaire à celui de la Pentazocine

Unicité : Le Chlorhydrate de Pentazocine est unique en raison de ses propriétés d'agoniste-antagoniste mixtes, qui offrent un soulagement efficace de la douleur avec un risque moindre de dépendance et d'abus par rapport aux agonistes complets comme la morphine .

Applications De Recherche Scientifique

Pentazocine Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reference compound in analytical chemistry for studying opioid receptor interactions.

Biology: Employed in research on pain mechanisms and opioid receptor function.

Medicine: Investigated for its potential in treating various pain conditions and its effects on the central nervous system.

Industry: Utilized in the development of new analgesic drugs and formulations

Mécanisme D'action

Pentazocine Hydrochloride exerts its effects by binding to opioid receptors in the central nervous system. It acts as an agonist at kappa and sigma receptors, producing analgesic effects, while its weak antagonistic action at mu receptors helps mitigate some of the typical opioid side effects . The compound inhibits ascending pain pathways, altering the perception and response to pain .

Comparaison Avec Des Composés Similaires

Morphine: A strong opioid agonist with high efficacy but significant side effects.

Naloxone: An opioid antagonist used to reverse opioid overdose.

Buprenorphine: A partial agonist at mu receptors with a ceiling effect similar to Pentazocine

Uniqueness: Pentazocine Hydrochloride is unique due to its mixed agonist-antagonist properties, which provide effective pain relief with a lower risk of dependency and abuse compared to full agonists like morphine .

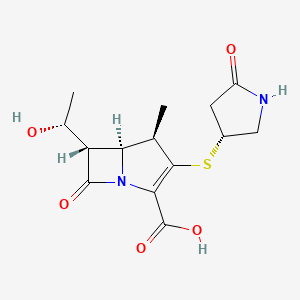

Propriétés

Numéro CAS |

64024-15-3 |

|---|---|

Formule moléculaire |

C19H28ClNO |

Poids moléculaire |

321.9 g/mol |

Nom IUPAC |

(1R,9R,13R)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride |

InChI |

InChI=1S/C19H27NO.ClH/c1-13(2)7-9-20-10-8-19(4)14(3)18(20)11-15-5-6-16(21)12-17(15)19;/h5-7,12,14,18,21H,8-11H2,1-4H3;1H/t14-,18+,19+;/m0./s1 |

Clé InChI |

OQGYMIIFOSJQSF-DTOXXUQYSA-N |

SMILES |

CC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O.Cl |

SMILES isomérique |

C[C@H]1[C@H]2CC3=C([C@@]1(CCN2CC=C(C)C)C)C=C(C=C3)O.Cl |

SMILES canonique |

CC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O.Cl |

| 64024-15-3 | |

Pictogrammes |

Irritant |

Numéros CAS associés |

359-83-1 (Parent) |

Synonymes |

Fortral Hydrochloride, Pentazocine Lactate, Pentazocine Lexir Pentazocine Pentazocine Hydrochloride Pentazocine Lactate Talwin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

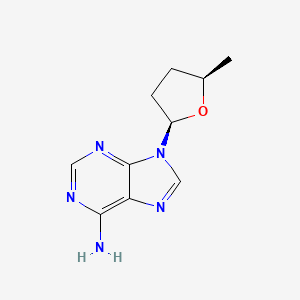

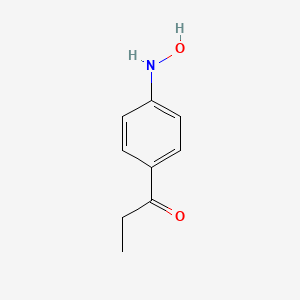

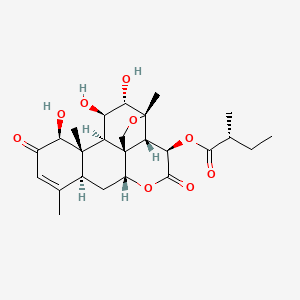

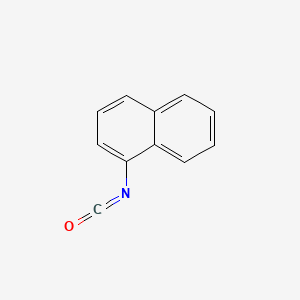

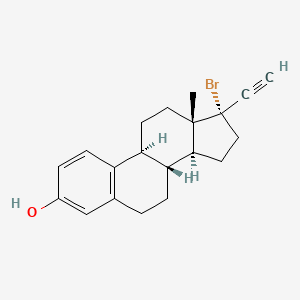

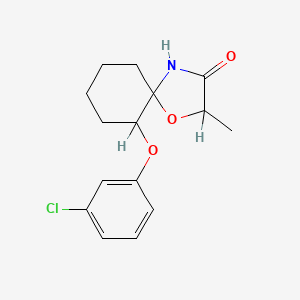

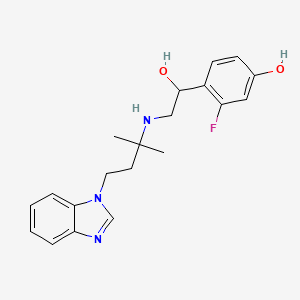

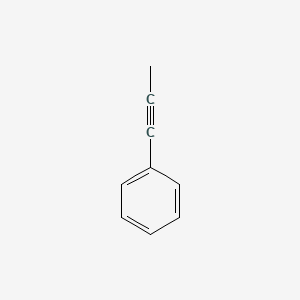

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1R,2R,3R)-2-(3,5-Dihydroxy-phenyl)-4,6-dihydroxy-3-(4-hydroxy-phenyl)-indan-1-yl]-1-(4-hydroxy-phenyl)-methanone](/img/structure/B1211119.png)

![6-ethyl-3-(2-hydroxyethoxymethyl)-5H-imidazo[1,2-a]purin-9-one](/img/structure/B1211120.png)

![1-[[1-(1,3-Benzodioxol-5-ylmethyl)-5-tetrazolyl]-(2-fluorophenyl)methyl]-4-(2-furanylmethyl)piperazine](/img/structure/B1211125.png)